molecular formula C8H8BFO5 B3004851 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid CAS No. 2377609-80-6

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B3004851
CAS No.: 2377609-80-6
M. Wt: 213.96
InChI Key: STKMIIIMOBFOMQ-UHFFFAOYSA-N
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Description

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy, fluoro, and methoxy groups

Biochemical Analysis

Biochemical Properties

The role of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in biochemical reactions is primarily related to its boronic acid group. This group can form reversible covalent bonds with enzymes, proteins, and other biomolecules, which can influence their function

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its chemical structure. The boronic acid group can interact with biomolecules through covalent bonding, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure but lacks the carboxy and fluoro groups.

    2-Fluoro-5-methoxyphenylboronic Acid: Similar structure but lacks the carboxy group.

    Phenylboronic Acid: The parent compound without any substituents.

Properties

IUPAC Name

3-borono-4-fluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMIIIMOBFOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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